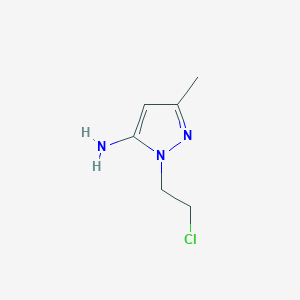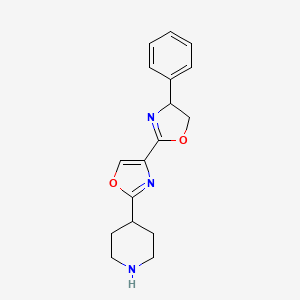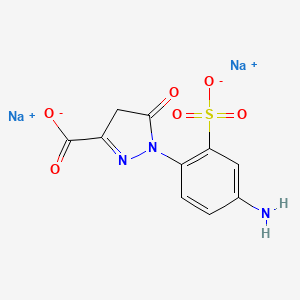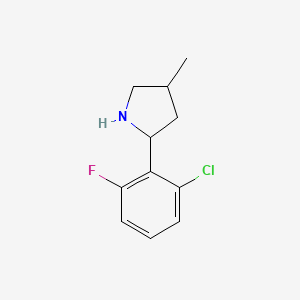
(3r)-3-Phenyl-2-benzofuran-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Phenylisobenzofuran-1(3H)-one is a chiral compound that belongs to the class of isobenzofurans It is characterized by a phenyl group attached to the third position of the isobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylisobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the use of asymmetric catalysis to introduce chirality into the molecule. For instance, the reaction between sulfur ylides and salicyl N-tert-butylsulfinyl imines can be employed to produce highly substituted isobenzofuran derivatives with high yield and good chemo- and diastereoselectivity .
Industrial Production Methods: Industrial production of ®-3-Phenylisobenzofuran-1(3H)-one typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized to ensure high enantioselectivity and yield, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isobenzofurans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
®-3-Phenylisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-3-Phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
- ®-4-Propyldihydrofuran-2(3H)-one
- 5-Alkyl-3H-furan-2-ones
- 4-Oxoalkanoate esters
Comparison: ®-3-Phenylisobenzofuran-1(3H)-one is unique due to its specific structural features, such as the phenyl group and the chiral center. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
87481-14-9 |
|---|---|
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(3R)-3-phenyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H/t13-/m1/s1 |
Clave InChI |
SQFMIHCARVMICF-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


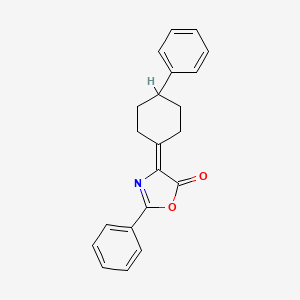
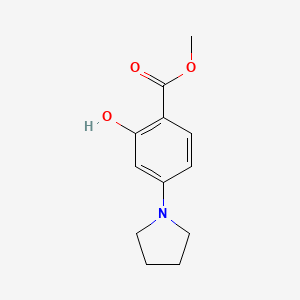


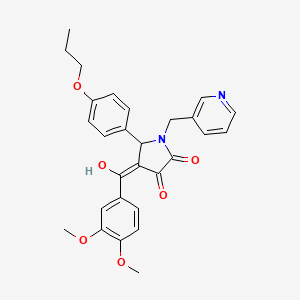
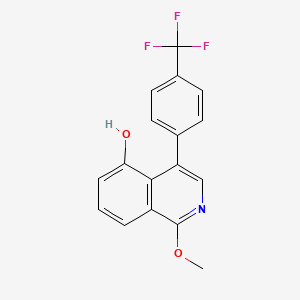
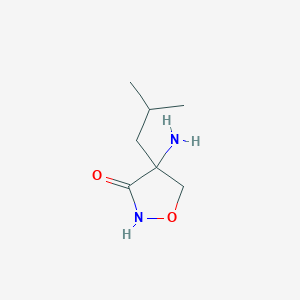
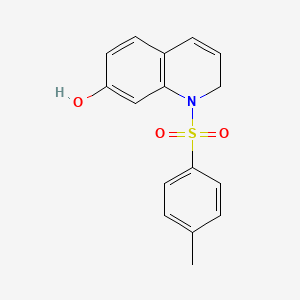
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
